4'-Raloxifene-β-D-glucopyranoside is a glucuronide derivative of raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of osteoporosis and breast cancer in postmenopausal women. The compound exhibits enhanced solubility and bioavailability compared to its parent compound, raloxifene, due to the addition of the glucopyranoside moiety. This modification plays a critical role in the pharmacokinetics and therapeutic efficacy of the drug.
Raloxifene itself is derived from the benzothiophene scaffold and has undergone extensive research since its introduction as a therapeutic agent. The glucuronidation process, which leads to the formation of compounds like 4'-Raloxifene-β-D-glucopyranoside, is primarily facilitated by various UDP-glucuronosyltransferases in the liver and intestines .
4'-Raloxifene-β-D-glucopyranoside falls under the category of pharmacologically active metabolites of raloxifene. It is classified as a glucuronide conjugate, which is a common metabolic product formed through the conjugation of drugs with glucuronic acid, enhancing their solubility for excretion.
The synthesis of 4'-Raloxifene-β-D-glucopyranoside typically involves glucuronidation, where glucuronic acid is enzymatically transferred to the hydroxyl group at the 4' position of raloxifene. This reaction is predominantly catalyzed by UDP-glucuronosyltransferases, particularly UGT1A1 and UGT1A9 .
The synthesis can be performed using various methods including:
The reaction conditions often require controlled pH and temperature to optimize enzyme activity and yield.
The molecular formula for 4'-Raloxifene-β-D-glucopyranoside is with a molecular weight of approximately 639.75 g/mol .
The compound features a complex structure that includes:
4'-Raloxifene-β-D-glucopyranoside can undergo various chemical reactions including:
These reactions are important for understanding the pharmacokinetics of raloxifene as they influence its bioavailability and duration of action in vivo.
4'-Raloxifene-β-D-glucopyranoside exerts its effects through selective binding to estrogen receptors. It acts as an antagonist in breast tissue, preventing estrogen-induced proliferation, while functioning as an agonist in bone tissue, promoting bone density .
The binding affinity of 4'-Raloxifene-β-D-glucopyranoside is similar to that of estradiol, allowing it to modulate estrogen receptor activity effectively. The mechanism involves:
4'-Raloxifene-β-D-glucopyranoside is characterized by:
Key chemical properties include:
4'-Raloxifene-β-D-glucopyranoside has several applications in scientific research and clinical settings:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3